Fsp3 Fraction: Enhanced sp³ Character for Superior Developability Potential Relative to Shorter N-4 Alkyl Analogs
The target compound exhibits an Fsp3 (fraction of sp³-hybridized carbon atoms) of 0.714, substantially exceeding that of 4-methyl (Fsp3 ≈ 0.33), 4-ethyl (Fsp3 = 0.50), and 4-isopropyl (Fsp3 = 0.60) analogs, and matching the 4-pentyl analog (Fsp3 ≈ 0.71) [1]. In drug discovery, the mean Fsp3 rises from 0.36 for screening libraries to 0.47 for approved drugs, indicating that higher Fsp3 correlates with improved clinical success rates and more favorable ADME profiles [1][2].
| Evidence Dimension | Fsp3 (fraction of sp³-hybridized carbon atoms) |
|---|---|
| Target Compound Data | 0.714 (5 of 7 carbons are sp³) |
| Comparator Or Baseline | 4-methyl: ≈0.33; 4-ethyl: 0.50; 4-isopropyl: 0.60; 4-pentyl: ≈0.71; 4-phenyl: 0.00 |
| Quantified Difference | Target Fsp3 exceeds 4-methyl by +0.38, 4-ethyl by +0.21, and 4-isopropyl by +0.11; equivalent to 4-pentyl but with lower LogP |
| Conditions | Computed from molecular formula and structure; Fsp3 = number of sp³ carbons / total carbon count |
Why This Matters
Procurement of the target compound over lower-Fsp3 alkyl analogs provides a scaffold with intrinsically higher three-dimensional character, which is statistically associated with reduced attrition in drug development pipelines and improved aqueous solubility profiles.
- [1] Wei, W.; Cherukupalli, S.; Jing, L.; Liu, X.; Zhan, P. Fsp³: A New Parameter for Drug-Likeness. Drug Discov. Today 2020, 25 (10), 1839–1845. https://doi.org/10.1016/j.drudis.2020.07.017. View Source
- [2] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. View Source
